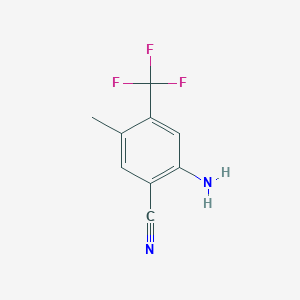
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile
Descripción general
Descripción
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H7F3N2. It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reaction conditions involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with the final product achieving a content of more than 99 percent. The total yield of the product reaches 73 to 75 percent, and the production cost is kept low by using easily obtainable raw materials and a simple process .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives that retain the trifluoromethyl group. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the context of cancer research, its derivatives inhibit the growth of endothelial cells by interfering with cellular pathways that regulate cell proliferation and survival. The exact molecular targets and pathways vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
4-Nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains an iodine atom instead of an amino group.
Uniqueness
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H7F3N2 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-6(4-13)8(14)3-7(5)9(10,11)12/h2-3H,14H2,1H3 |
Clave InChI |
WLYUHMDUERBMBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(F)(F)F)N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)
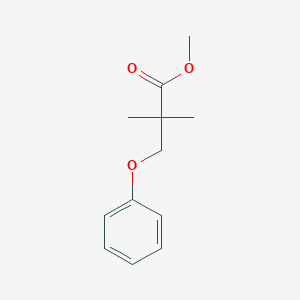
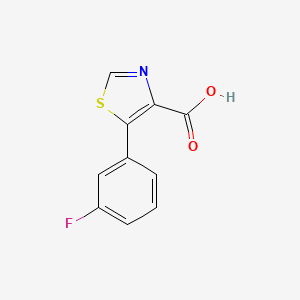
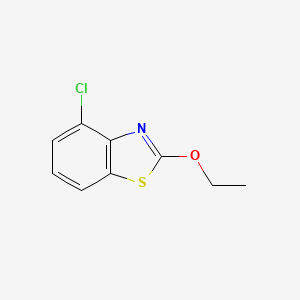
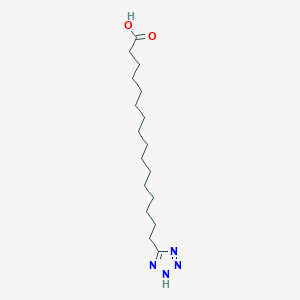
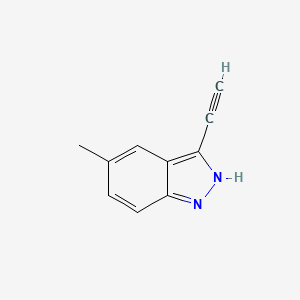
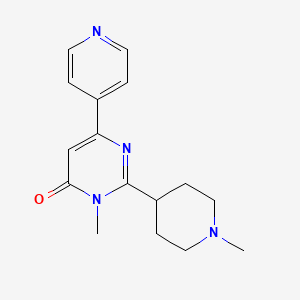
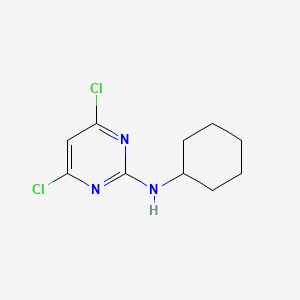
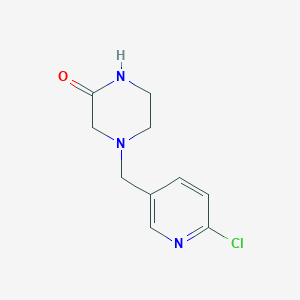

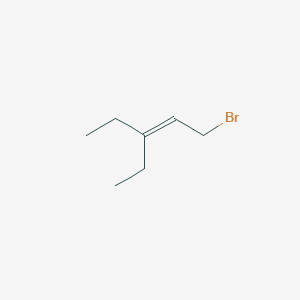
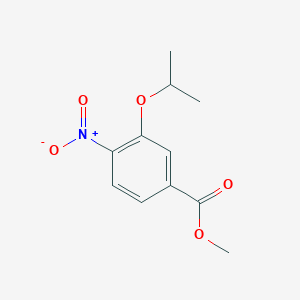
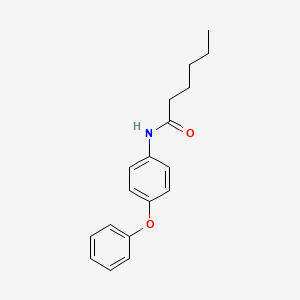
![(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B8760740.png)
